N-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides from readily available materials has been reported, indicating a methodological approach towards creating substituted acetamides with potential antimicrobial activity.Molecular Structure Analysis
While specific studies on the molecular structure analysis of this compound are scarce, research on related compounds provides insights into the structural determinants critical for their biological activity and chemical reactivity.Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various chemical oxidation processes, demonstrating the compound’s susceptibility to oxidation at specific sites leading to the formation of diverse products .Physical and Chemical Properties Analysis
The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of similar compounds, such as acidity and basicity, can be inferred from studies on similar compounds.Scientific Research Applications
Catalytic Processes
Research has explored the use of isoxazole derivatives as directing groups in catalytic processes. Specifically, isoxazole-3-carboxamide moieties, closely related to the compound , have been used to direct palladium-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation, demonstrating the potential of these compounds in organic synthesis and modification of amino acids (Pasunooti et al., 2015).
Biological Activity
Various studies have focused on the biological activities of compounds containing isoxazole and pyridine derivatives. For instance, novel thiopyrimidine-glucuronide compounds with promising biological activities were synthesized, highlighting the therapeutic potential of these molecules in medical research (Wanare, 2022). Another study synthesized and evaluated novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, further underscoring the importance of such compounds in developing new treatments (Rahmouni et al., 2016).
Synthesis of Novel Compounds
Research has also been conducted on the synthesis of new compounds using isoxazole and pyridine derivatives as starting points. For example, a three-component cyclocondensation involving 5-amino-3-methylisoxazole yielded novel heterocyclic compounds, illustrating the versatility of these moieties in heterocyclic chemistry (Tkachenko et al., 2014). Similarly, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems was achieved, demonstrating the compound's utility in creating complex heterocyclic structures (Bakhite et al., 2005).
Safety and Hazards
Future Directions
Future research could focus on exploring the potential applications of this compound in various fields, such as medicine or materials science. Additionally, further studies could investigate the compound’s physical and chemical properties, its reactivity under different conditions, and its potential biological activities .
Mechanism of Action
Target of Action
It is known that compounds with an isoxazole ring, such as 5-methylisoxazole, have a wide spectrum of biological activities and therapeutic potential . They have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
The presence of the isoxazole ring and its substitutions are known to impart different activities . The compound’s interaction with its targets likely involves the formation of bonds and interactions at the molecular level, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with an isoxazole ring are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Properties
IUPAC Name |
N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c1-7-4-9(16-20-7)15-11(18)6-14-12(19)8-2-3-10(17)13-5-8/h2-5H,6H2,1H3,(H,13,17)(H,14,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXADZRDFAIRSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CNC(=O)C2=CNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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